Quinacrine dihydrochloride (CAS 69-05-6) is a synthetic acridine derivative utilized in biochemical research as a lysosomotropic agent, autophagy inhibitor, and non-specific phospholipase A2 (PLA2) inhibitor. Supplied as a highly water-soluble dihydrochloride salt, it features intrinsic fluorescence (Ex/Em ~436/525 nm) and intercalates into nucleic acids. In cellular models, it rapidly accumulates in acidic organelles, serving as a quantifiable benchmark compound for studying lysosomal membrane permeabilization (LMP) and chemosensitization. Its dual utility as a pharmacological modulator and a direct fluorescent tracer streamlines integrated in vitro imaging and functional assays , [1].
Synthetic 9-aminoacridine scaffold distinct from 4-aminoquinolines
Antimalarial resistance, prion, lupus, and cancer cell-model studies
Dihydrochloride salt for aqueous solubility and in vitro dosing
Procuring generic antimalarial analogs or alternative forms of quinacrine often compromises assay reproducibility and workflow efficiency. Substituting quinacrine dihydrochloride with its free base form drastically reduces aqueous solubility, forcing the use of organic solvents like DMSO that introduce confounding cytotoxicity in cell culture models . Furthermore, attempting to substitute quinacrine with chloroquine (CQ)—a structurally related autophagy inhibitor—fails to replicate quinacrine's specific mechanistic profile. Chloroquine lacks quinacrine's intrinsic fluorescence for direct intracellular tracking and fails to trigger the specific cathepsin-L (CTSL) upregulation required for targeted lysosomal membrane permeabilization models [1]. For assays demanding high aqueous processability, direct visual tracking, and targeted autophagic blockade, quinacrine dihydrochloride is the required material.
Acridine scaffold may shift target profile and DNA intercalation properties relative to 4-aminoquinolines.
Reported inhibition of pSTING, TNF-α, and IFN-γ is not shared with hydroxychloroquine, limiting mechanistic substitution.
Chloroquine-resistant P. falciparum activity profile differs; sensitivity patterns may not transfer across antimalarials.
The selection of the dihydrochloride salt form of quinacrine is critical for ensuring compatibility with aqueous biological systems. Quinacrine dihydrochloride achieves a water solubility of approximately 33 to 50 mg/mL, whereas the quinacrine free base is virtually insoluble in water. This quantitative difference allows the dihydrochloride form to be directly dissolved in physiological buffers and cell culture media, bypassing the need for DMSO or other organic solvents that can skew cell viability data .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 33 - 50 mg/mL (Quinacrine Dihydrochloride) |
| Comparator Or Baseline | < 1 mg/mL (Quinacrine Free Base) |
| Quantified Difference | >30-fold increase in aqueous solubility |
| Conditions | Standard aqueous dissolution at room temperature to 37°C |
Enables the preparation of high-concentration stock solutions in physiological buffers, eliminating solvent-induced cytotoxicity in sensitive in vitro assays.
In comparative studies of lysosomotropic agents, quinacrine demonstrates higher potency in inhibiting autophagy than the standard benchmark, chloroquine. In tandem fluorescent LC3 (tfLC3) reporter assays used to monitor autophagic flux, quinacrine induces a more pronounced accumulation of RFP-LC3-positive puncta at equivalent or lower micromolar concentrations compared to chloroquine. This translates to lower required working concentrations (often in the 1-5 µM range) to achieve chemosensitization in drug-resistant cancer models, reducing off-target effects associated with high-dose lysosomal alkalinization [1].
| Evidence Dimension | Autophagic flux inhibition potency |
| Target Compound Data | High potency (active at 1-5 µM) |
| Comparator Or Baseline | Chloroquine (requires higher concentrations for equivalent blockade) |
| Quantified Difference | Greater accumulation of autophagosomes at matched low-micromolar doses |
| Conditions | In vitro tfLC3 reporter assays in human cancer cell lines |
Allows researchers to achieve complete autophagic blockade at lower doses, minimizing confounding off-target toxicity during chemosensitization studies.
While both quinacrine and chloroquine accumulate in lysosomes, quinacrine triggers a distinct apoptotic cascade that is absent in chloroquine-treated cells. Specifically, quinacrine significantly upregulates cathepsin-L (CTSL) activity, promoting lysosomal membrane permeabilization (LMP) and the subsequent release of active CTSL into the cytosol to drive mitochondrial outer membrane permeabilization (MOMP). In direct comparative pharmacological studies, this CTSL activation is specific to quinacrine and is not observed with the anti-malarial autophagy-inhibitor chloroquine [1].
| Evidence Dimension | Cathepsin-L (CTSL) Upregulation and LMP Induction |
| Target Compound Data | Significant CTSL activation and cytosolic release |
| Comparator Or Baseline | Chloroquine (No significant CTSL activation observed) |
| Quantified Difference | Binary mechanistic divergence in LMP-driven apoptotic signaling |
| Conditions | Cancer cell models assessed via Magic Red CTSL activity assay |
Essential for procurement when the research objective is to specifically study or exploit LMP and CTSL-driven apoptotic pathways rather than mere lysosomal alkalinization.
Quinacrine dihydrochloride possesses strong intrinsic fluorescence with excitation/emission maxima at approximately 436 nm and 525 nm, respectively. This photophysical property allows it to serve simultaneously as a pharmacological agent and a direct visual tracer for acidic organelles. In contrast, utilizing non-fluorescent analogs like chloroquine requires the procurement and co-incubation of secondary lysosomal dyes (e.g., LysoTracker) or the use of transgenic fluorescent reporter cell lines to confirm compound localization and organelle swelling .
| Evidence Dimension | Intrinsic Fluorescent Tracking |
| Target Compound Data | Direct visualization (Ex/Em ~436/525 nm) |
| Comparator Or Baseline | Chloroquine (Requires secondary fluorescent probes) |
| Quantified Difference | Elimination of secondary staining steps in localization assays |
| Conditions | Live-cell fluorescence microscopy of acidic organelles |
Reduces assay complexity, reagent costs, and workflow time by combining the inhibitor and the localization probe into a single molecule.
Due to its potent inhibition of autophagic flux at low micromolar concentrations, quinacrine dihydrochloride is selected for sensitizing drug-resistant cancer cell lines to standard chemotherapeutics, requiring lower working concentrations than chloroquine [1].
Because it specifically upregulates cathepsin-L and drives LMP-mediated apoptosis, this compound is the required reagent for researchers mapping lysosomal cell death pathways where standard lysosomotropic agents fail to trigger CTSL release [2].
Leveraging its intrinsic fluorescence (Ex/Em 436/525 nm), quinacrine dihydrochloride is utilized for live-cell imaging workflows tracking dense granule functionality in platelets or ATP vesicles in stem cells, eliminating the need for secondary fluorescent dyes .
The high water solubility of the dihydrochloride salt (up to 50 mg/mL) ensures compatibility with automated, solvent-free high-throughput screening libraries, preventing compound precipitation and DMSO-induced artifacts .
Irritant